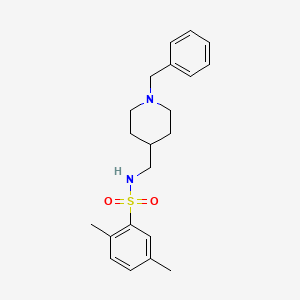
N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperidine ring substituted with a benzyl group and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as donepezil , are known to inhibit acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine .
Biochemical Pathways
If the compound acts as an acetylcholinesterase inhibitor like donepezil , it could affect cholinergic signaling pathways, impacting various physiological processes such as muscle function, learning, and memory.
Result of Action
If it acts similarly to donepezil , it could potentially increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-benzylpiperidine. This can be achieved through the reductive amination of benzylamine with 4-piperidone under hydrogenation conditions using a suitable catalyst such as palladium on carbon.
-
Sulfonamide Formation: : The next step involves the reaction of the piperidine intermediate with 2,5-dimethylbenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amine group of the piperidine attacks the sulfonyl chloride, forming the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to the corresponding amine.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide moiety, where nucleophiles can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Investigated for its potential as a biochemical probe. The compound can interact with various biological targets, making it useful in studying enzyme functions and receptor binding.
-
Medicine: : Explored for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and modifications of this compound could lead to new drug candidates.
-
Industry: : Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide can be compared with other sulfonamide derivatives and piperidine-containing compounds:
N-phenyl-2,5-dimethylbenzenesulfonamide: Lacks the piperidine ring, resulting in different biological activity and chemical reactivity.
N-benzylpiperidine-4-sulfonamide: Similar structure but without the dimethyl substitution on the benzene ring, leading to variations in its chemical properties and applications.
4-benzylpiperidine: A simpler structure that serves as a precursor in the synthesis of more complex compounds like this compound.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-17-8-9-18(2)21(14-17)26(24,25)22-15-19-10-12-23(13-11-19)16-20-6-4-3-5-7-20/h3-9,14,19,22H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFVZNUFXAPNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
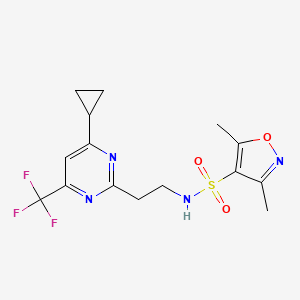
![2-{[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2879433.png)
![4-ethoxy-2-(3-methoxyphenyl)-6-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]quinoline](/img/structure/B2879435.png)

![ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879438.png)

![7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2879442.png)
![N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2879444.png)
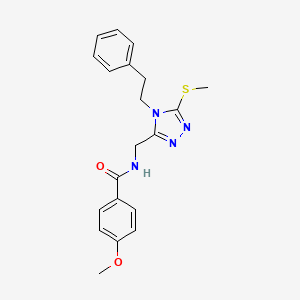
![N-(2-methylquinolin-4-yl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2879446.png)
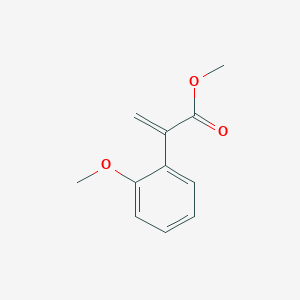
![4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2879449.png)
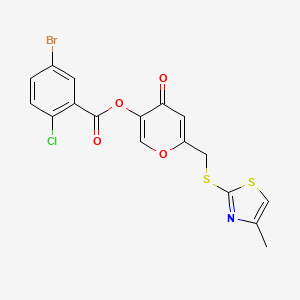
![2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2879452.png)
